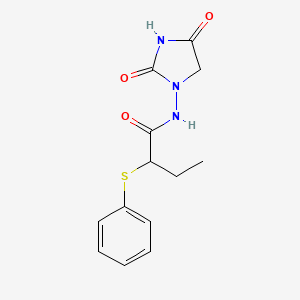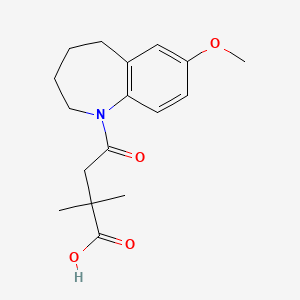![molecular formula C14H17N3O4S B6967540 3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967540.png)
3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl group, a propanoic acid moiety, and a sulfonylamino group linked to a methylated pyrazole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid typically involves multiple steps, starting with the preparation of the core pyrazole ring. One common synthetic route includes the following steps:
Formation of 1-methylpyrazol-3-amine: : This can be achieved through the reaction of hydrazine with acetylacetone in the presence of a suitable catalyst.
Sulfonylation: : The 1-methylpyrazol-3-amine is then treated with methanesulfonyl chloride to introduce the sulfonyl group.
Amination: : The resulting compound undergoes amination with aniline derivatives to form the sulfonylamino group.
Coupling Reaction: : Finally, the phenylpropanoic acid is coupled with the sulfonylamino group to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones.
Reduction: : Amines, alcohols.
Substitution: : Sulfonamides, substituted amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates. Its versatility and reactivity make it valuable for various industrial processes.
Mecanismo De Acción
The mechanism by which 3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to biological responses such as anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-[3-[Methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid is unique due to its specific structural features. Similar compounds include:
Pyrazole derivatives: : These compounds share the pyrazole ring but may differ in their substituents and functional groups.
Sulfonyl-containing compounds: : These compounds contain sulfonyl groups but may have different aromatic or aliphatic structures.
The uniqueness of this compound lies in its combination of the pyrazole ring, sulfonylamino group, and phenylpropanoic acid moiety, which collectively contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-[3-[methyl-(1-methylpyrazol-3-yl)sulfonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-16-9-8-13(15-16)22(20,21)17(2)12-5-3-4-11(10-12)6-7-14(18)19/h3-5,8-10H,6-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNINQHFIDVTQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N(C)C2=CC=CC(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B6967478.png)
![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3-methyl-5-oxopentanoate](/img/structure/B6967481.png)

![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6967503.png)
![tert-butyl (2R,3R)-2-methyl-3-[2-(triazol-1-yl)ethylcarbamoyl]piperidine-1-carboxylate](/img/structure/B6967505.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(6-oxa-2-azaspiro[3.4]octan-2-yl)methanone](/img/structure/B6967512.png)
![1-Methyl-3-[(3-methylquinoxalin-2-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B6967523.png)
![3-[3-[Methyl-(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6967537.png)
![(6,6-Difluoro-1,4-oxazepan-4-yl)-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6967544.png)
![3-[3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6967553.png)
![2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-6-ethoxypyridine](/img/structure/B6967558.png)

![3-[5-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methylamino]-2-methoxyphenyl]-1,3-oxazolidin-2-one](/img/structure/B6967567.png)
